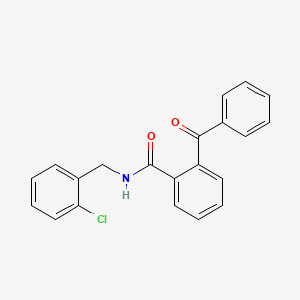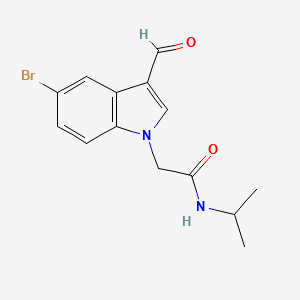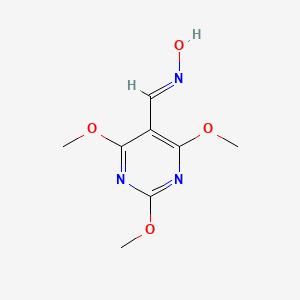
2-benzoyl-N-(2-chlorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-N-(2-chlorobenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and other properties.
Applications De Recherche Scientifique
2-benzoyl-N-(2-chlorobenzyl)benzamide has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. It has also been studied for its potential use in cancer treatment and as an antibacterial agent. Additionally, this compound has been used in the development of new materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of 2-benzoyl-N-(2-chlorobenzyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth or by inducing apoptosis in cancer cells. It has also been suggested that this compound may act by disrupting bacterial cell membranes or by inhibiting bacterial enzymes.
Biochemical and Physiological Effects
2-benzoyl-N-(2-chlorobenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells and can inhibit the growth of bacteria. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-benzoyl-N-(2-chlorobenzyl)benzamide in lab experiments is its versatility. This compound can be used in various scientific research applications, including as a fluorescent probe, ligand, and antibacterial agent. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several future directions for research on 2-benzoyl-N-(2-chlorobenzyl)benzamide. One area of research is the development of new methods for synthesizing this compound with higher yields and purity. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in cancer treatment and as an antibacterial agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other fields, such as electronics and materials science.
Conclusion
2-benzoyl-N-(2-chlorobenzyl)benzamide is a versatile compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
2-benzoyl-N-(2-chlorobenzyl)benzamide can be synthesized using different methods, including the reaction of 2-chlorobenzylamine with benzoyl chloride in the presence of a base or the reaction of 2-chlorobenzylamine with benzoyl isocyanate. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials used.
Propriétés
IUPAC Name |
2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-19-13-7-4-10-16(19)14-23-21(25)18-12-6-5-11-17(18)20(24)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOLCZLEIBSGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)



![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)

![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)
![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

